![molecular formula C13H10ClN3O B2773054 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1017791-43-3](/img/structure/B2773054.png)
5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2 . They likely interact with the active site of CDK2, leading to the inhibition of the kinase’s activity . This interaction could result in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S and G2/M checkpoints, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . They have been reported to cause cell cycle arrest and induce apoptosis within cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one are diverse. It has been reported to have anticancer activity, showing promising cytotoxicity against tested cancer cell lines . It can inhibit cell cycle progression and induce apoptosis in certain cells . Furthermore, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, possibly due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with a suitable amine and a chlorinating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride, can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and functionalized molecules.
5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exhibits notable biological activities:
- Anticancer Activity : Research indicates significant cytotoxic effects against various cancer cell lines. It has shown stronger activity than cisplatin in breast cancer models (MCF-7 and MDA-MB-231). The mechanism involves apoptosis induction through caspase activation and modulation of signaling pathways such as NF-κB and p53 .
- Antimicrobial Properties : The compound is under investigation for its potential antimicrobial effects, contributing to the development of new antibacterial agents.
Medicinal Chemistry
Ongoing research explores its therapeutic potential across various diseases. The compound's ability to inhibit cyclin-dependent kinase 2 (CDK2) suggests it may play a role in cancer therapy by interfering with cell cycle regulation.
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects on breast cancer cell lines, this compound demonstrated IC50 values significantly lower than traditional chemotherapeutics. The compound induced apoptosis via caspase pathways and showed potential for combination therapy with existing drugs.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that derivatives of this compound exhibited potent activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-one
Uniqueness
Compared to similar compounds, 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl and phenyl groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
Biological Activity
Overview
5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a distinct structure that combines a pyrazole ring with a pyrimidine moiety, which contributes to its unique biochemical properties and biological effects.
- Molecular Formula : C₁₃H₁₀ClN₃O
- Molecular Weight : 251.69 g/mol
- CAS Number : 1017791-43-3
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that it demonstrates stronger activity than conventional chemotherapeutics like cisplatin in breast cancer models (MCF-7 and MDA-MB-231) .
Mechanism of Action :
- The compound may induce apoptosis through mechanisms involving caspase activation (caspase 3/7, caspase 8, and caspase 9) and modulation of key signaling pathways such as NF-κB and p53 .
- It has been observed to promote autophagy, characterized by increased formation of autophagosomes and expression of beclin-1, which is crucial for cellular homeostasis and survival under stress conditions .
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still emerging .
Research Findings and Case Studies
Molecular Mechanism Insights
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Gene Expression Modulation : Alterations in gene expression patterns have been observed following treatment with this compound, impacting pathways related to cell survival and proliferation.
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-10-6-12(18)17-13(16-10)11(8-15-17)9-4-2-1-3-5-9/h1-6,8,15H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHARBBFDCZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190460 | |
Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-59-7 | |
Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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